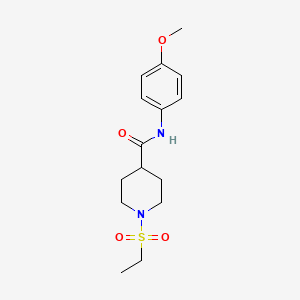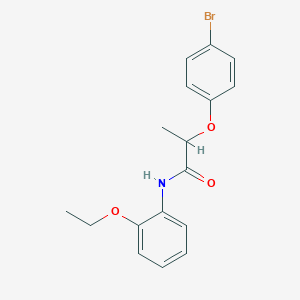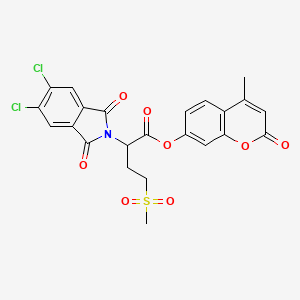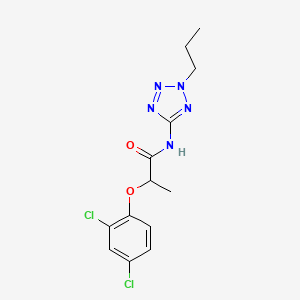
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process, and its mechanism of action and biochemical effects have been studied in detail.
Wirkmechanismus
The mechanism of action of N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to act through the modulation of glutamate receptors. Glutamate is a neurotransmitter that plays a key role in synaptic transmission in the brain, and N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of both ionotropic and metabotropic glutamate receptors. This modulation can lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate receptors, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of other neurotransmitter systems, including GABA, dopamine, and serotonin. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to study the effects of glutamate receptor modulation in a variety of experimental systems. However, the complexity of its synthesis and the need for careful purification can make it difficult to obtain in large quantities. Additionally, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has a relatively short half-life, which can limit its use in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been investigated for its potential as a treatment for addiction, with studies showing that it can reduce drug-seeking behavior in animal models of addiction. Additionally, further research is needed to fully understand the mechanism of action of N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide and its effects on other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to have anticonvulsant and analgesic effects.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-24-18-2-4-19(5-3-18)25-7-6-20(23)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h2-5,15-17H,6-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBKORLAHJVRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111199.png)
![methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4111203.png)

![4,4'-oxybis[N'-(3-methylbutanoyl)benzohydrazide]](/img/structure/B4111212.png)
![2,4-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111215.png)
![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111240.png)


![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)